3-((4-Isopropylbenzyl)oxy)azetidine is a novel compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines have garnered interest in medicinal chemistry due to their potential biological activities and applications in drug discovery. The specific compound in question features an isopropylbenzyl ether substituent, which may influence its pharmacological properties.
The compound is classified under azetidine derivatives, which are characterized by their four-membered ring structure containing a nitrogen atom. The presence of an alkoxy substituent (in this case, a benzyl ether) is significant as it can enhance lipophilicity and modulate biological activity. Research into azetidines has been expanding, particularly in the context of synthesizing novel heterocycles for pharmaceutical applications .
The synthesis of 3-((4-Isopropylbenzyl)oxy)azetidine can be approached through several methodologies, primarily focusing on the formation of the azetidine ring and subsequent functionalization. Common strategies include:
The synthesis often requires careful optimization of reaction conditions, including solvent choice, temperature, and catalyst selection, to maximize yield and purity.
The molecular structure of 3-((4-Isopropylbenzyl)oxy)azetidine can be represented as follows:
The compound features a four-membered azetidine ring with an attached 4-isopropylbenzyl ether group. The structural integrity and stereochemistry can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) .
3-((4-Isopropylbenzyl)oxy)azetidine may participate in various chemical reactions typical for azetidines:
These reactions highlight the compound's versatility for further chemical modifications.
3-((4-Isopropylbenzyl)oxy)azetidine holds potential applications in various fields:
Research into this compound's specific biological activities and synthetic applications continues to evolve, highlighting its significance in contemporary chemistry and pharmacology.
Azetidine—a saturated four-membered heterocycle containing one nitrogen atom—represents a structurally constrained scaffold with distinctive physicochemical properties that enhance its utility in drug design. The ring system exhibits significant angle strain (approximately 20° deviation from ideal tetrahedral geometry) and transannular strain, resulting in a ring-puckered conformation that influences its bioactive orientation [3] [5]. Despite this strain, azetidine derivatives demonstrate superior metabolic stability compared to larger azaheterocycles (e.g., pyrrolidines or piperidines) due to reduced susceptibility to oxidative metabolism. This stability stems from the strengthened C–N bond (bond energy: ~305 kJ/mol) and the ring’s compact geometry [5]. Additionally, azetidines possess a higher basicity (pKa of conjugate acid ≈ 11.29) than typical secondary amines, facilitating targeted interactions with biological receptors through salt bridge formation or protonation-dependent binding [3] [4]. These attributes collectively enhance membrane permeability and oral bioavailability in lead compounds, making azetidine a privileged scaffold in medicinal chemistry [5].
Notably, azetidine-2-carboxylic acid occurs naturally in Beta vulgaris (sugar beets) and acts as a proline analog, disrupting collagen synthesis and angiogenesis—a mechanism exploited in anticancer research [5]. Synthetic derivatives like azelnidipine (a dihydropyridine calcium channel blocker) further validate the scaffold’s therapeutic relevance, particularly in cardiovascular diseases [5] [7].
3-((4-Isopropylbenzyl)oxy)azetidine (CAS#: 1220028-11-4) features a unique hybrid structure combining an azetidine core with a lipophilic 4-isopropylbenzyl ether moiety. Its molecular formula is C₁₃H₁₉NO, with a molecular weight of 205.30 g/mol [1]. The 4-isopropylbenzyl group enhances the compound’s lipophilicity (predicted logP ≈ 2.8), promoting blood-brain barrier penetration and intracellular target engagement—properties critical for central nervous system (CNS) agents and kinase inhibitors [1] [2]. This substituent’s electron-donating isopropyl group further modulates electronic density on the benzene ring, potentially influencing π-π stacking or charge-transfer interactions in protein binding pockets [2].
Table 1: Key Molecular Descriptors of 3-((4-Isopropylbenzyl)oxy)azetidine
Property | Value | Method/Source |
---|---|---|
CAS Registry Number | 1220028-11-4 | Chemsrc [1] |
Molecular Formula | C₁₃H₁₉NO | Chemsrc [1] |
Molecular Weight | 205.30 g/mol | Chemsrc [1] |
Hybridization | Azetidine + Aryl ether | Structural analysis |
Predicted logP | ~2.8 | Computational estimation |
This compound serves as a versatile intermediate in multicomponent reactions, particularly for synthesizing pharmacologically active molecules. Its synthetic utility derives from two reactive sites:
For instance, it undergoes aza-Michael additions with α,β-unsaturated carbonyls—a reaction optimized using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) catalysis to yield functionalized azetidine amino acid derivatives [7]. Such derivatives are pivotal in designing peptide mimetics or GABA (γ-aminobutyric acid) analogs targeting neurotransmitter receptors [5] [7].
The bioactivity of azetidine derivatives is profoundly influenced by N-1 and C-3 substituents. A comparative analysis reveals critical structure-activity relationships (SAR):
Table 2: Impact of C-3 Substituents on Azetidine Derivatives
Compound | Substituent | logP | Steric Volume (ų) | Electronic Effect |
---|---|---|---|---|
3-((4-Isopropylbenzyl)oxy)azetidine | 4-Isopropylbenzyloxy | ~2.8 | 205 | Moderate +I effect |
3-[(4-Methoxybenzyl)oxy]azetidine | 4-Methoxybenzyloxy | ~1.5 | 125 | Strong +M effect |
Azetidine-2-carboxylic acid | -COOH | -1.2 | 85 | -I effect |
Table 3: Functional Roles of Select Azetidine Derivatives
Compound | Biological Role | Structural Basis |
---|---|---|
3-((4-Isopropylbenzyl)oxy)azetidine | Intermediate for GABAergic agents / Kinase inhibitors | Lipophilic aryl ether |
L-Azetidine-2-carboxylic acid | Collagen synthesis inhibitor (antiangiogenic) | Proline mimetic |
3-Aminooxetane-3-carboxylic acid | NMDA receptor modulator | Glycine bioisostere |
Azelnidipine | Calcium channel blocker (antihypertensive) | Dihydropyridine-azetidine hybrid |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: